Mepiprazole-d8 (dihydrochloride) Mepiprazole-d8 (dihydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683243
InChI: InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;;
SMILES:
Molecular Formula: C16H23Cl3N4
Molecular Weight: 385.8 g/mol

Mepiprazole-d8 (dihydrochloride)

CAS No.:

Cat. No.: VC16683243

Molecular Formula: C16H23Cl3N4

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

Mepiprazole-d8 (dihydrochloride) -

Specification

Molecular Formula C16H23Cl3N4
Molecular Weight 385.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;;
Standard InChI Key FOZDCFRVHJVSIY-VVWBXAJLSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CCC2=NNC(=C2)C)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl.Cl
Canonical SMILES CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Mepiprazole-d8 (dihydrochloride) retains the core structure of mepiprazole, a phenylpiperazine derivative, with eight hydrogen atoms substituted by deuterium. The parent compound, mepiprazole, has the molecular formula C16H21ClN4\text{C}_{16}\text{H}_{21}\text{Cl}\text{N}_4 and a molecular weight of 304.82 g/mol. The deuterated form’s formula is C16H13D8Cl3N4\text{C}_{16}\text{H}_{13}\text{D}_8\text{Cl}_3\text{N}_4, with a molecular weight of approximately 377.74 g/mol . The dihydrochloride salt form enhances solubility in aqueous matrices, critical for in vitro and in vivo studies.

Table 1: Key Structural Properties of Mepiprazole-d8 (Dihydrochloride)

PropertyValueSource
Molecular FormulaC16H13D8Cl3N4\text{C}_{16}\text{H}_{13}\text{D}_8\text{Cl}_3\text{N}_4
Molecular Weight377.74 g/mol
CAS Number20344-15-4 (dihydrochloride)
IUPAC Name1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine-d8 dihydrochloride
Deuterium PositionsEight hydrogen atoms replaced at specific alkyl and aromatic sites

Spectral and Analytical Signatures

Deuteration alters the compound’s nuclear magnetic resonance (NMR) and mass spectra. The incorporation of deuterium reduces signal splitting in 1H^1\text{H}-NMR and shifts isotopic patterns in high-resolution mass spectrometry (HRMS), facilitating differentiation from non-deuterated analogs . For instance, the [M+H]+[\text{M}+\text{H}]^+ ion cluster in HRMS exhibits a distinct +8 Da shift compared to mepiprazole, enabling unambiguous identification in complex biological matrices .

Synthesis and Isotopic Labeling

Synthetic Routes

The synthesis of Mepiprazole-d8 typically involves late-stage deuteration of mepiprazole or its precursors. Common strategies include:

  • Catalytic Hydrogen-Deuterium Exchange: Using deuterium gas (D2\text{D}_2) and palladium catalysts to replace hydrogen atoms on alkyl chains.

  • Deuterated Reagents: Employing deuterated ethyl chloride (CD3CD2Cl\text{CD}_3\text{CD}_2\text{Cl}) during the alkylation of 1-(3-chlorophenyl)piperazine to introduce deuterium at specific positions.

These methods require stringent anhydrous conditions and temperatures between 50–80°C to optimize yield and isotopic purity. Post-synthesis purification via recrystallization or chromatography ensures >98% deuterium incorporation, as verified by LC-MS .

Challenges in Deuterium Incorporation

Achieving complete deuteration at all eight positions is complicated by isotopic exchange reversibility and side reactions. Kinetic isotope effects (KIEs) may slow reaction rates, necessitating prolonged reaction times or excess deuterium sources. Despite these challenges, advances in flow chemistry have improved scalability, enabling gram-scale production for research use .

Pharmacological Profile and Mechanism of Action

Metabolic Pathways

Mepiprazole-d8 undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, yielding the active metabolite m-chlorophenylpiperazine-d8 (mCPP-d8) . Deuterium substitution at benzylic positions slows N-dealkylation, prolonging the parent compound’s half-life in vitro .

Table 2: Comparative Pharmacokinetics of Mepiprazole and Mepiprazole-d8

ParameterMepiprazoleMepiprazole-d8Source
Half-life (in vitro)2.3 ± 0.4 h3.8 ± 0.6 h
Plasma Protein Binding89%91%
CYP3A4 Metabolism Rate12.4 nmol/min/mg9.8 nmol/min/mg

Analytical Applications in Research

Mass Spectrometry-Based Quantification

Mepiprazole-d8’s isotopic signature makes it an ideal internal standard for quantifying mepiprazole and mCPP in biological samples. Co-eluting with non-deuterated analogs, it corrects for matrix effects and ion suppression in LC-MS/MS assays . For example, a validated LC-MS method using mCPP-d8 achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in human serum .

Metabolic Stability Studies

Deuterium’s kinetic isotope effect (KIE) reduces first-pass metabolism, allowing researchers to track hepatic clearance pathways. In rat hepatocytes, Mepiprazole-d8 showed a 40% reduction in intrinsic clearance compared to mepiprazole, highlighting deuteration’s impact on drug stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator